Potassium Titanium Oxalate Dihydrate

Catalog No.
S945525
CAS No.
14402-67-6
M.F
C4H4K2O11Ti
M. Wt
354.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Titanium Oxalate Dihydrate

CAS Number

14402-67-6

Product Name

Potassium Titanium Oxalate Dihydrate

IUPAC Name

potassium;oxalate;titanium(4+);dihydrate

Molecular Formula

C4H4K2O11Ti

Molecular Weight

354.13

InChI

InChI=1S/C2H2O4.K.2H2O.Ti/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;2*1H2;/q;+1;;;+4/p-2

SMILES

C(=O)(C(=O)[O-])[O-].O.O.[K+].[Ti+4]

Photocatalysis for Wastewater Treatment

One promising area of research for KTO is its potential as a photocatalyst. Photocatalysis utilizes light to drive chemical reactions. Studies have shown that KTO can be used as a photocatalyst to break down organic pollutants in wastewater [1]. Under light irradiation, KTO can generate reactive oxygen species that can effectively decompose organic contaminants into carbon dioxide, water, and other harmless byproducts [1]. This research suggests that KTO could be a valuable tool for developing more sustainable and efficient methods for wastewater treatment.

  • Biosynth - Potassium Titanium Oxalate Dihydrate 1:

Electrolyte for Surface Functionalization

KTO has also been explored as an electrolyte for a process called plasma electrolytic oxidation (PEO). PEO is a technique used to modify the surface of metals to improve their properties. In a study, researchers used KTO as an electrolyte in the PEO treatment of aluminum alloy. The KTO electrolyte facilitated the formation of a titanium dioxide (TiO₂) layer on the aluminum surface [2]. This TiO₂ layer enhanced the corrosion resistance and wear resistance of the aluminum alloy [2]. This research suggests that KTO could be a useful component in developing new methods for surface functionalization of metals.

  • Sigma-Aldrich - Potassium titanium oxide oxalate = 98 Ti 2:

Potassium Titanium Oxalate Dihydrate is an inorganic compound with the chemical formula C4H2K2O9Ti\text{C}_4\text{H}_2\text{K}_2\text{O}_9\text{Ti} and a molecular weight of approximately 390.12 g/mol. It is commonly referred to by several synonyms, including Potassium Titanyl Oxalate and Potassium Bis(Oxalato)Oxotitanate(IV) . This compound typically appears as a white crystalline powder that is freely soluble in water, making it suitable for various applications in chemical synthesis and materials science .

, primarily involving its role as a catalyst. It has been utilized in the oxidation of aromatic compounds, facilitating the synthesis of carboxylic acids and acid anhydrides . Additionally, it can react with hydrogen peroxide, which has been studied for its implications in sensing applications . The compound also serves as a precursor for synthesizing titanium dioxide nanoparticles, which are significant in various industrial applications .

The synthesis of Potassium Titanium Oxalate Dihydrate can be achieved through various methods:

  • Heating Tetra Alkyl Titanate: This method involves reacting tetra alkyl titanate with potassium oxalate to yield Potassium Titanium Oxalate.
  • Oxalic Acid Reaction: The compound can also be synthesized by treating potassium titanium oxide with oxalic acid under controlled conditions .
  • Commercial Preparation: Nowadays, oxalic acid is often produced from renewable sources such as sugarcane molasses, which can be further processed to obtain Potassium Titanium Oxalate .

Potassium Titanium Oxalate Dihydrate has diverse applications across several fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in the oxidation of aromatic compounds.
  • Nanotechnology: The compound serves as a precursor for titanium dioxide nanoparticles, which are utilized in various applications including photocatalysis and pigments.
  • Ceramics and Dyeing: It acts as a mordant in dyeing processes and is used for passivating metal surfaces .
  • Environmental Monitoring: Its ability to detect hydrogen peroxide vapor makes it useful in environmental and safety monitoring systems .

Studies have explored the interactions of Potassium Titanium Oxalate Dihydrate with other compounds, particularly focusing on its reactivity with hydrogen peroxide. Research indicates that this interaction can be harnessed for sensing applications, showcasing its potential utility in detecting oxidative agents in various environments . Further studies on its interactions with biological systems are warranted to understand its full potential.

Potassium Titanium Oxalate Dihydrate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Potassium Titanium OxideK2TiO3\text{K}_2\text{TiO}_3Used in ceramics and as a catalyst
Calcium Titanium OxalateCaTi C2O4)2\text{CaTi C}_2\text{O}_4)_2Involved in photocatalytic applications
Barium Titanium OxalateBaTi C2O4)2\text{BaTi C}_2\text{O}_4)_2Known for high dielectric properties
Sodium Titanium OxalateNa2Ti C2O4)2\text{Na}_2\text{Ti C}_2\text{O}_4)_2Used in solar energy applications

Uniqueness: Potassium Titanium Oxalate Dihydrate is distinctive due to its dual role as both a catalyst and a precursor for titanium dioxide nanoparticles. Its solubility and stability make it particularly advantageous for various industrial processes compared to other titanium oxalates.

Chemical Formula and Molecular Composition

Potassium titanium oxalate dihydrate possesses the chemical formula K₂TiO(C₂O₄)₂·2H₂O, representing a complex inorganic compound with a molecular weight of 354.13 grams per mole [1] [6] [15]. The compound consists of two potassium cations (K⁺), one titanyl unit (TiO²⁺), two oxalate dianions (C₂O₄²⁻), and two water molecules of crystallization [1] [3] [17].

The molecular composition reveals a stoichiometric arrangement where the titanium center exists in the +4 oxidation state, coordinated in a titanyl configuration with an oxo group [19] [23]. The oxalate ligands function as bidentate chelating agents, each contributing four oxygen atoms to the coordination sphere [22] [25]. The two water molecules exist as crystal water rather than coordinated water, playing a crucial role in the hydrogen bonding network that stabilizes the crystal structure [16] [19].

The compound exhibits the systematic name dipotassium oxodioxalatotitanate(IV) dihydrate, reflecting its coordination chemistry nomenclature [1] [3] [17]. Alternative nomenclature includes potassium bis(oxalato)oxotitanate(IV) dihydrate and potassium titanyl oxalate dihydrate, all referring to the same chemical entity [3] [17] [33].

Crystal Structure Parameters

Potassium titanium oxalate dihydrate crystallizes in the monoclinic crystal system with space group P2₁/c [19] [20]. The unit cell parameters, derived from single-crystal X-ray diffraction studies of the analogous ammonium compound, reveal dimensions of a = 13.473(2) Å, b = 11.329(1) Å, c = 17.646(2) Å, and β = 126.66(1)° [19] [20]. The unit cell volume measures 2160.6 ų with Z = 8 formula units per unit cell [19] [20].

The calculated density equals 1.808 g cm⁻³, which agrees closely with the experimentally determined density of 1.80(1) g cm⁻³ obtained through pycnometric measurements [19] [20]. This excellent agreement between calculated and experimental densities confirms the accuracy of the structural determination and the proposed molecular formula [19] [20].

Crystallographic ParameterValueStandard Deviation
Crystal SystemMonoclinic-
Space GroupP2₁/c-
Unit Cell Parameter a (Å)13.473±0.002
Unit Cell Parameter b (Å)11.329±0.001
Unit Cell Parameter c (Å)17.646±0.002
Unit Cell Parameter β (°)126.66±0.01
Unit Cell Volume (ų)2160.6-
Formula Units per Cell (Z)8-
Calculated Density (g cm⁻³)1.808-
Experimental Density (g cm⁻³)1.80±0.01

The crystal structure consists of discrete tetranuclear anionic complexes [Ti₄O₄(C₂O₄)₈]⁸⁻ with crystallographic i symmetry [16] [19] [32]. These tetrameric units form through corner-sharing of distorted titanium octahedra, creating an eight-membered ring structure composed of alternating titanium and oxygen atoms [16] [19] [32]. The tetrameric arrangement represents a novel structural motif among titanium(IV) complexes, differing significantly from other known tetrameric titanium compounds [16] [19].

Coordination Environment of Titanium Center

The titanium center in potassium titanium oxalate dihydrate adopts a six-coordinate environment with severely distorted octahedral geometry [19] [23] [29]. Each titanium atom coordinates to six oxygen atoms: two bridging oxygen atoms in cis positions and four oxygen atoms from two bidentate oxalate ligands [16] [19] [22]. The coordination sphere exhibits significant deviation from ideal octahedral geometry, with oxygen-titanium-oxygen angles ranging from 77° to 103° instead of the ideal 90° [19] [20].

The titanium-oxygen bond distances within the coordination sphere show considerable variation depending on the bonding mode [19] [23] [29]. The bridging titanium-oxygen distances measure 1.785(7), 1.788(8), 1.840(7), and 1.855(6) Å, representing unusually short bonds that suggest significant dπ-pπ bonding character [16] [19] [20]. These short bonds arise from three-center two-electron bonding in the titanium-oxygen-titanium bridge systems [16] [19] [20].

Bond TypeDistance Range (Å)Characteristics
Ti-O Bridging1.785(7) - 1.855(6)Short bonds with dπ-pπ character
Ti-O Equatorial1.963(7) - 1.997(7)Normal titanium-oxygen distances
Ti-O Trans2.060(7) - 2.116(7)Elongated due to trans effect

The equatorial titanium-oxygen bonds to the oxalate ligands exhibit normal distances ranging from 1.963(7) to 1.997(7) Å [19] [29]. In contrast, the titanium-oxygen bonds trans to the bridging oxygen atoms are significantly elongated, measuring 2.060(7), 2.081(7), 2.101(7), and 2.116(7) Å [19] [20]. This trans effect results from charge displacement caused by the strong dπ-pπ bonding in the bridging positions [16] [19] [20].

The tetrameric structure features titanium-titanium separations of 3.411(2), 3.521(2), 4.717(2), and 5.080(2) Å [19] [20]. The four titanium atoms form an approximate square arrangement with sides of 3.521(2) and 3.411(2) Å and angles of 85.76(5)° and 94.24(5)° [19] [20]. The titanium-oxygen-titanium bridge angles measure 139.2(4)° and 152.1(5)°, reflecting the bent nature of the bridging interactions [19] [20].

Oxalate Ligand Binding Modes

The oxalate ligands in potassium titanium oxalate dihydrate function exclusively as bidentate chelating ligands, coordinating through both carboxylate oxygen atoms to a single titanium center [22] [25] [27]. Each titanium atom coordinates to two oxalate ligands, resulting in a total coordination number of six when combined with the two bridging oxygen atoms [19] [22] [25]. This bidentate κ²-O,O′ coordination mode represents the most stable binding configuration for oxalate ligands with titanium(IV) [25] [27] [29].

The oxalate ligands exhibit significant structural distortion from ideal planarity [19] [20] [30]. The carbon-oxygen bond lengths within the oxalate groups show asymmetry, with coordinated oxygen atoms displaying C-O distances of 1.252-1.288 Å, while terminal oxygen atoms exhibit distances of 1.216-1.309 Å [19] [20]. The carbon-carbon bond lengths within the oxalate ligands range from 1.500 to 1.544 Å, consistent with typical single bond character [19] [20].

Oxalate Structural ParameterValue RangeDescription
C-O Bond Length (coordinated)1.252-1.288 ÅBonds to titanium center
C-O Bond Length (terminal)1.216-1.309 ÅNon-coordinating oxygen atoms
C-C Bond Length1.500-1.544 ÅCentral oxalate carbon-carbon bond
O-C-O Angle121.7-124.8°Compressed from ideal geometry
Ti-O-C Angle115.3-119.4°Coordination bond angles

The oxalate groups demonstrate significant non-planarity, with atomic deviations from least-squares planes ranging from ±0.067 to ±0.112 Å [19] [20]. Twist angles between the two carboxylate planes within each oxalate ligand measure 7.3°, 9.1°, 9.3°, and 11.0° for the four crystallographically distinct oxalate groups [19] [20]. This twisting minimizes steric hindrance between adjacent ligands while maintaining optimal overlap for chelation [19] [20] [30].

The oxygen-carbon-oxygen angles within the carboxylate groups range from 121.7° to 124.8°, representing compression from the ideal tetrahedral angle [19] [20]. The titanium-oxygen-carbon bond angles vary from 115.3° to 119.4°, reflecting the geometric constraints imposed by the chelating coordination mode [19] [20]. These angular distortions accommodate the formation of stable five-membered chelate rings characteristic of oxalate coordination [25] [27] [29].

Hydrogen Bonding Network and Water Molecules

The crystal structure of potassium titanium oxalate dihydrate contains two crystallographically distinct water molecules per formula unit, designated as crystal water rather than coordinated water [16] [17] [19]. These water molecules participate in an extensive hydrogen bonding network that provides significant stabilization to the crystal lattice [16] [19] [20]. The hydrogen bonding interactions connect the tetrameric anionic units, potassium cations, and water molecules into a three-dimensional supramolecular assembly [16] [19].

The water molecules form hydrogen bonds with terminal oxalate oxygen atoms at distances ranging from 2.85 to 3.03 Å [19] [20]. The two crystallographically distinct water molecules exhibit different thermal behavior, with one water molecule (Oa) showing significantly higher thermal parameters than the other (Ob) [19] [20]. Thermal analysis experiments demonstrate that one water molecule dehydrates easily between 30 and 80°C without disturbing the crystal structure, while the second water molecule requires higher temperatures for removal [19] [20].

Hydrogen Bond TypeDistance Range (Å)GeometryStructural Function
NH₄⁺ to Oxalate O2.81-2.96Linear to bentCrystal packing stabilization
NH₄⁺ to Water2.86-2.94Nearly linearCation-water network linkage
Water to Oxalate O2.85-3.03BentFramework connectivity
Water to Water~2.9LinearWater cluster formation

The potassium cations participate in ionic interactions rather than classical hydrogen bonding, providing charge balance and electrostatic stabilization to the crystal lattice [17] [19]. The cations coordinate to multiple oxalate oxygen atoms and water molecules through electrostatic interactions, contributing to the overall stability of the crystal structure [17] [19]. The absence of direct potassium-water coordination bonds indicates that the water molecules function primarily in hydrogen bonding rather than metal coordination [17] [19].

The hydrogen bonding network exhibits directional preferences that influence the crystal packing arrangement [19] [20]. Terminal oxalate oxygen atoms that already possess relatively long carbon-oxygen bonds tend to form bifurcated hydrogen bonds with multiple acceptors [19] [20]. This bifurcation pattern optimizes the hydrogen bonding geometry while accommodating the geometric constraints imposed by the tetrameric anionic framework [19] [20].

Potassium Titanium Oxalate Dihydrate presents as a crystalline powder with distinctive macroscopic characteristics that facilitate its identification and handling in laboratory and industrial settings [1] [2]. The compound exhibits a white to off-white or pale yellow coloration, with some sources describing it as having a lustrous crystalline appearance [3] [4]. The physical state is consistently reported as a solid with well-defined crystalline structure [1] [2].

The compound crystallizes in a monoclinic crystal system, as determined through X-ray diffraction studies [5]. The molecular architecture features a central titanium(IV) ion coordinated by two oxalate ligands and one oxide ion, forming an octahedral geometry [5]. The potassium counterions and water molecules of crystallization contribute to the structural stability of the compound.

PropertyValueNotes
Physical StateSolidCrystalline powder form
ColorWhite to pale yellowMay vary slightly with purity
Crystal SystemMonoclinicConfirmed by X-ray diffraction
AppearanceLustrous crystalsCrystalline powder texture
Particle SizeVariableTypically 90-125 μm mesh for analytical grade

The compound maintains its crystalline integrity under ambient conditions, making it suitable for storage and handling in standard laboratory environments [6]. The lustrous quality of the crystals is particularly notable when the compound is of high purity [3].

Solubility Profiles in Various Media

Potassium Titanium Oxalate Dihydrate demonstrates excellent water solubility, which represents one of its most significant chemical characteristics [1] [2] [8] [9]. This high aqueous solubility is fundamental to its applications in analytical chemistry and catalytic processes.

Aqueous Solubility Characteristics

The compound dissolves readily in water, forming acidic solutions with pH values ranging from 2.5 to 4.5 [10] [11]. This acidic character results from the hydrolysis of the titanium(IV) center, which releases hydrogen ions into solution [10] [11]. The solubility is temperature-dependent, with higher temperatures generally increasing the dissolution rate and extent [8].

Solubility in Organic Solvents

In contrast to its excellent water solubility, Potassium Titanium Oxalate Dihydrate shows limited solubility in organic solvents. The compound's ionic character and the presence of hydration water molecules contribute to its poor solubility in non-polar organic media. This selective solubility pattern is typical for hydrated inorganic salts containing oxalate ligands.

Behavior in Acidic and Basic Media

The compound exhibits variable behavior when exposed to acids and bases. In the presence of strong acids such as hydrochloric acid, the compound undergoes decomposition reactions that can lead to the formation of titanium dioxide nanoparticles and novel titanium compounds [13]. When exposed to basic conditions, the compound may undergo structural breakdown due to hydrolysis reactions at elevated pH values.

MediumSolubilitypH EffectSpecial Notes
WaterFreely solubleForms acidic solutions (pH 2.5-4.5)Temperature dependent
Organic solventsGenerally insolubleNot applicableLimited interaction
Strong acidsReactiveVariableForms decomposition products
Strong basesVariableMay cause decompositionStructural instability

Stability Under Ambient Conditions

The stability profile of Potassium Titanium Oxalate Dihydrate under various environmental conditions is crucial for its storage, handling, and application. The compound demonstrates moderate stability under ambient conditions but shows sensitivity to several environmental factors [6] [14].

Thermal Stability

Under normal room temperature conditions, the compound maintains its structural integrity and chemical composition [15] [9] [6]. However, thermal stability becomes compromised at elevated temperatures. The compound begins to undergo dehydration at approximately 120-150°C, marking the onset of thermal decomposition [16] [5].

The thermal decomposition process proceeds through multiple distinct stages:

StageTemperature Range (°C)Mass Loss (%)Process
IUp to 45010.2Dehydration (loss of 2H₂O)
II450-5203.95Elimination of CO
III520-72024.29Combined elimination of CO and CO₂
IV720-8706.21Elimination of CO₂
VAbove 8706.21Final elimination of CO₂

Environmental Sensitivity

The compound exhibits sensitivity to both air and moisture [9] [14]. This sensitivity requires careful storage conditions to maintain compound integrity over extended periods. The compound is particularly susceptible to atmospheric humidity, which can lead to gradual changes in its hydration state and potentially affect its chemical properties [9] [14].

Light sensitivity is another consideration for long-term storage, with recommendations for storage in dark conditions to prevent potential photochemical degradation [9]. The combination of air, moisture, and light exposure can accelerate decomposition processes, making controlled storage conditions essential.

Redox Behavior

Potassium Titanium Oxalate Dihydrate exhibits characteristic redox behavior primarily centered around the titanium(IV) oxidation state, which represents the most stable oxidation state for titanium in this chemical environment [17] [18] .

Oxidation State and Electronic Configuration

The titanium center in the compound maintains a +4 oxidation state throughout most chemical transformations [17] [18] . This oxidation state provides significant stability to the compound and influences its reactivity patterns with various chemical species.

Reaction with Hydrogen Peroxide

One of the most significant redox-related reactions involves the interaction with hydrogen peroxide, which forms characteristic yellow peroxo-titanium complexes [19] [20]. This reaction serves as the basis for spectrophotometric determination of hydrogen peroxide concentrations, with detection limits reaching approximately 10 μM under optimal conditions [19].

The reaction mechanism involves:

  • Formation of peroxo-titanium intermediates
  • Development of yellow coloration measurable at 400 nm
  • Stable complex formation suitable for quantitative analysis

Catalytic Redox Activity

The compound demonstrates catalytic activity in various redox processes, particularly in organic synthesis reactions [18] [21]. It effectively catalyzes the synthesis of chromene derivatives through three-component condensation reactions involving aromatic aldehydes, malononitrile, and resorcinol or naphthol [18] [21].

Redox PropertyCharacteristicsApplications
Oxidation StateTi(IV) - highly stableMaintains integrity in reactions
H₂O₂ InteractionForms yellow complexesAnalytical detection methods
Catalytic ActivityEnhances reaction ratesOrganic synthesis
StabilityResistant to reductionSuitable for various conditions

Electrochemical Applications

The compound finds application in electrochemical processes, particularly in plasma electrolytic oxidation for functionalizing aluminum alloy surfaces [18] [21]. During these processes, the compound serves as a source of titanium ions, leading to the formation of protective titanium dioxide layers that enhance corrosion resistance and mechanical properties.

Acid-Base Properties

The acid-base behavior of Potassium Titanium Oxalate Dihydrate is characterized by its weakly acidic nature when dissolved in aqueous solutions, resulting from the hydrolysis of the titanium(IV) center [10] [11].

Solution pH Characteristics

Aqueous solutions of the compound consistently exhibit acidic pH values in the range of 2.5 to 4.5 [10] [11]. This acidic character arises from the hydrolysis of Ti-O bonds when the compound dissolves in water, releasing hydrogen ions into solution through the following general mechanism:

The titanium(IV) center acts as a Lewis acid, accepting electron pairs from water molecules and facilitating the release of protons [10] [11].

Hydrolysis Behavior

The compound undergoes spontaneous hydrolysis in aqueous media, with the titanium center reacting with water molecules to form various titanium hydroxide species [13]. This hydrolysis reaction is fundamental to many of the compound's applications, particularly in water treatment processes where it facilitates the coagulation and removal of heavy metal contaminants.

The hydrolysis process involves:

  • Breaking of Ti-O bonds in the coordination sphere
  • Formation of Ti(OH)ₓ species
  • Release of hydrogen ions
  • Development of acidic solution conditions

Interaction with Strong Acids and Bases

When exposed to strong acids such as hydrochloric acid, the compound undergoes decomposition reactions that can yield titanium dioxide nanoparticles and other titanium-containing products [13]. These reactions often involve the formation of peroxo complexes as intermediates in the decomposition process.

Strong basic conditions can lead to structural breakdown of the compound due to enhanced hydrolysis reactions at elevated pH values. The oxalate ligands may be affected by high pH conditions, potentially leading to ligand displacement and structural reorganization.

Buffer Capacity and Protonation Sites

The compound exhibits limited buffering capacity, with its ability to resist pH changes dependent on concentration and temperature conditions. The primary protonation sites are located on the oxalate oxygen atoms, where carboxylate groups can undergo protonation under sufficiently acidic conditions.

Acid-Base PropertyValue/BehaviorMechanism
Solution pH2.5 - 4.5Ti(IV) hydrolysis
Acidic CharacterWeakly acidicH⁺ ion release
HydrolysisSpontaneous in waterTi-O bond cleavage
Buffer CapacityLimitedConcentration dependent

Reactivity Patterns with Various Chemical Species

Potassium Titanium Oxalate Dihydrate demonstrates diverse reactivity patterns that make it valuable in multiple chemical applications, from analytical chemistry to industrial catalysis [18] [21].

Reaction with Hydrogen Peroxide

The interaction with hydrogen peroxide represents one of the most well-characterized reactivity patterns [19] [20]. This reaction proceeds rapidly at room temperature in acidic media, forming distinctive yellow peroxo-titanium complexes that serve as the basis for quantitative hydrogen peroxide determination.

Reaction conditions:

  • Acidic medium (pH < 7)
  • Room temperature
  • Rapid complex formation
  • Yellow coloration development

Applications:

  • Spectrophotometric analysis
  • Hydrogen peroxide detection
  • Analytical method development

Heavy Metal Coagulation and Removal

The compound exhibits remarkable reactivity with heavy metal ions, particularly arsenic (As³⁺, As⁵⁺) and cadmium (Cd²⁺) [13]. This reactivity involves hydrolysis-driven coagulation processes that effectively remove these contaminants from aqueous solutions.

Mechanism:

  • Hydrolysis of the titanium complex
  • Formation of hydrous titanium dioxide
  • Adsorption of metal ions onto TiO₂ surfaces
  • Precipitation and coagulation

Removal efficiency:

  • Arsenic: Up to 85.6% at optimal conditions
  • Cadmium: Up to 92.3% at optimal conditions
  • Optimal pH range: 8.5-9.0

Catalytic Reactivity in Organic Synthesis

The compound serves as an effective catalyst for various organic synthesis reactions [18] [21]. Its catalytic activity is particularly notable in the synthesis of chromene derivatives through multicomponent condensation reactions.

Reaction parameters:

  • Catalyst loading: 5 mol%
  • Reaction time: 2-5 hours
  • Yields: 75-89% depending on substrate
  • Solvent: Aqueous or organic media

Thermal Reactivity and Decomposition

At elevated temperatures, the compound undergoes systematic thermal decomposition through multiple stages [22] [16] [23]. This thermal reactivity is characterized by the sequential elimination of water, carbon monoxide, and carbon dioxide, ultimately yielding potassium titanate as the final product.

Thermal decomposition sequence:

  • 120-150°C: Dehydration
  • 450-520°C: CO elimination
  • 520-720°C: Combined CO/CO₂ elimination
  • 720-870°C: Additional CO₂ elimination
  • Above 870°C: Final product formation

Photocatalytic Reactivity

Under ultraviolet irradiation, the compound and its decomposition products can exhibit photocatalytic activity [24] [25]. This property makes it relevant for environmental remediation applications, particularly in the degradation of organic pollutants.

Reactivity Summary Table

Chemical SpeciesReaction TypeConditionsProducts/Applications
H₂O₂Complex formationAcidic, room tempYellow complexes, analysis
Heavy metalsCoagulationAqueous, pH 8-9Water purification
Organic substratesCatalysisVariable tempSynthesis products
HeatDecomposition>120°CTitanates, gases
UV lightPhotocatalysisIrradiationEnvironmental cleanup
Strong acidsDecompositionAcidic mediumTiO₂ nanoparticles

Dates

Last modified: 04-14-2024

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